![molecular formula C25H24N4O3S B11667178 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11667178.png)
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C25H24N4O3S and a molecular weight of 460.559 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves multiple steps. One common synthetic route includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid, and it is carried out under reflux conditions to ensure complete reaction
Chemical Reactions Analysis
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity . This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its antitumor effects .
Comparison with Similar Compounds
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be compared to similar compounds such as:
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: This compound has a similar structure but with different positions of the benzyloxy and methoxy groups, which may affect its reactivity and biological activity.
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This derivative includes additional functional groups that may enhance its biological properties.
Biological Activity
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity, particularly focusing on its antimicrobial, antiviral, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzyloxy group, a methoxyphenyl moiety, and a benzimidazole-sulfanyl component. Its molecular formula is C21H22N4O2S, with a molecular weight of 398.5 g/mol. The structural complexity contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar benzimidazole derivatives, suggesting that compounds with structural similarities may exhibit significant activity against various pathogens.
Case Study: Antimicrobial Screening
A study conducted by Youssif et al. evaluated a series of benzimidazole-triazole hybrids, which included derivatives similar to the target compound. The results indicated:
- Activity Against Bacteria : Compounds exhibited antibacterial activity ranging from 35% to 80% compared to standard drugs like Ciprofloxacin against Staphylococcus aureus and E. coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for the most active compounds were reported between 6.25 µmol/mL and 12.5 µmol/mL against E. coli .
Compound | Target Bacteria | Activity (%) | MIC (µmol/mL) |
---|---|---|---|
2a | Staphylococcus aureus | 65% of Ciprofloxacin | 18 |
3a | E. coli | 70% of Fluconazole | 6.25 |
Antiviral Activity
Benzimidazole derivatives have also been investigated for their antiviral properties . The presence of sulfur and nitrogen heterocycles in their structure has been correlated with enhanced antiviral activity.
Research Findings
A review article summarized various studies showing that benzimidazole-triazole hybrids possess significant antiviral effects against viruses such as HIV and influenza. The mechanisms often involve inhibition of viral replication and interference with viral entry into host cells .
Anticancer Activity
The anticancer potential of the compound has been explored in several studies, particularly focusing on its ability to induce apoptosis in cancer cells.
Experimental Data
In vitro studies demonstrated that related compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Compounds were shown to cause G1 phase arrest in cancer cells .
Toxicity and Selectivity
Assessing the toxicity of this compound is crucial for its therapeutic application. Preliminary cytotoxicity assays indicate that while exhibiting potent biological activity, the compound maintains a favorable selectivity index, suggesting lower toxicity towards normal cells compared to cancerous cells .
Properties
Molecular Formula |
C25H24N4O3S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-29-21-11-7-6-10-20(21)27-25(29)33-17-24(30)28-26-15-19-12-13-22(23(14-19)31-2)32-16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,28,30)/b26-15+ |
InChI Key |
JXDRLOYDJMOQIU-CVKSISIWSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.